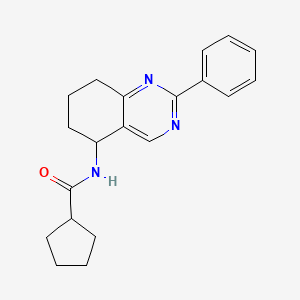![molecular formula C20H23N3O2S B6135693 N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6135693.png)
N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that are used to target specific enzymes involved in cell signaling pathways. TAK-659 has been shown to have a potent inhibitory effect on several key kinases, making it a promising candidate for research applications.
作用机制
TAK-659 works by inhibiting several key kinases involved in cell signaling pathways. These kinases play a critical role in cell growth, proliferation, and survival, and their dysregulation is often associated with cancer and other diseases. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that drive disease progression, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been studied extensively in vitro and in vivo. In vitro studies have shown that TAK-659 can inhibit the growth and proliferation of cancer cells, as well as modulate immune cell function. In vivo studies have shown that TAK-659 can reduce tumor growth and improve survival in animal models of cancer.
实验室实验的优点和局限性
TAK-659 has several advantages as a research tool, including its potent inhibitory effect on several key kinases, its availability as a commercially available compound, and its well-characterized mechanism of action. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its safety and efficacy.
未来方向
There are several potential future directions for research on TAK-659. One area of interest is in the development of new cancer therapies that target specific kinases involved in cancer cell growth and proliferation. TAK-659 may also have potential applications in the treatment of autoimmune diseases, where it could be used to modulate immune cell function. Further studies are needed to fully understand the potential benefits and limitations of TAK-659 as a research tool and potential therapeutic agent.
合成方法
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(methylthio)benzylamine with 2-pyridinecarboxaldehyde to form an intermediate product. This intermediate is then reacted with piperidine-3-carboxylic acid to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
科学研究应用
TAK-659 has been studied extensively for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where it has been shown to have a potent inhibitory effect on several key kinases involved in cancer cell growth and proliferation. TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases, where it has been shown to have a beneficial effect on immune cell function.
属性
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-26-18-8-5-15(6-9-18)12-22-20(25)16-7-10-19(24)23(13-16)14-17-4-2-3-11-21-17/h2-6,8-9,11,16H,7,10,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGXTMAPBRLPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylthio)benzyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]acetamide](/img/structure/B6135635.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methylphenyl)acetamide](/img/structure/B6135640.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6135641.png)
![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6135647.png)
![{1-[(2E)-3-(2-furyl)-2-propen-1-yl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6135652.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135653.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6135655.png)
![1-isopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6135666.png)

![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6135675.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6135689.png)
![6-amino-2-{[2-(2-biphenylyloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6135698.png)
![2-(4-oxo-3(4H)-quinazolinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6135703.png)